

A Technical Guide to Amino-ethyl-SS-PEG3-NHBoc: Properties and Applications

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Compound of Interest

Compound Name: Amino-ethyl-SS-PEG3-NHBoc

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-ethyl-SS-PEG3-NHBoc is a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems. Its unique architecture, featuring a terminal primary amine, a cleavable disulfide bond, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs).^{[1][2][3]} This guide provides an in-depth overview of the physical properties of **Amino-ethyl-SS-PEG3-NHBoc**, alongside detailed experimental protocols for its manipulation, to empower researchers in their scientific endeavors.

Core Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of **Amino-ethyl-SS-PEG3-NHBoc** is presented below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |
|--------------------|---|--------------|
| Chemical Name | tert-butyl (1-amino-7,10,13-trioxa-3,4-dithiapentadecan-15-yl)carbamate | [4][5] |
| Molecular Formula | C15H32N2O5S2 | [4][5][6][7] |
| Molecular Weight | 384.55 g/mol | [1][5][6][7] |
| CAS Number | 2144777-87-5 | [4][5][6] |
| Appearance | Pale-yellow to Yellow-brown Liquid | [4] |
| Purity | ≥95% | [4] |
| Storage Conditions | 2-8°C Refrigerator; -20°C for long-term storage | [2][5] |
| Solubility | Soluble in DMSO, DCM, DMF (inferred from similar compounds) | [8][9] |

Chemical Structure

The chemical structure of **Amino-ethyl-SS-PEG3-NHBoc** is fundamental to its function, incorporating distinct reactive and modifiable moieties.

Caption: Chemical structure of **Amino-ethyl-SS-PEG3-NHBoc**.

Experimental Protocols

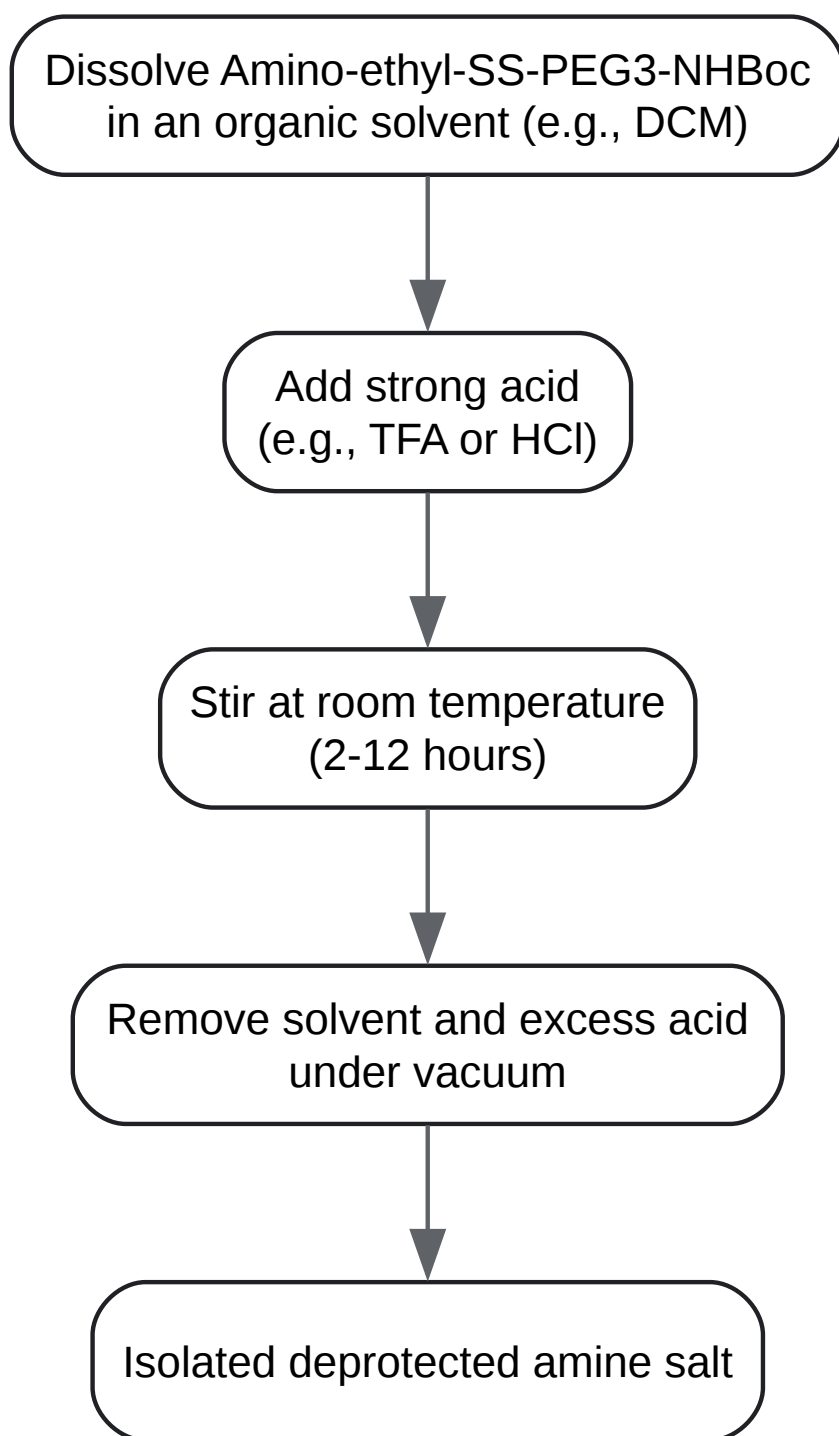
The utility of **Amino-ethyl-SS-PEG3-NHBoc** in research and drug development is contingent on the precise chemical manipulation of its functional groups. The following sections detail standardized protocols for the deprotection of the Boc group and the cleavage of the disulfide bond.

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its facile removal under acidic conditions.[\[10\]](#)[\[11\]](#)

Protocol:

- **Dissolution:** Dissolve the Boc-protected compound in an appropriate organic solvent such as dichloromethane (DCM), ethyl acetate, or a biphasic system.[\[10\]](#)
- **Acidification:** Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the solution.[\[10\]](#)[\[12\]](#) A common practice is to use a 25% TFA solution in DCM.[\[10\]](#)
- **Reaction:** Stir the mixture at room temperature. The reaction is generally complete within 2 to 12 hours.[\[10\]](#)
- **Isolation:** Remove the solvent and excess acid under vacuum to isolate the deprotected amine salt.[\[10\]](#) Further purification can be achieved by precipitation or chromatography if necessary.



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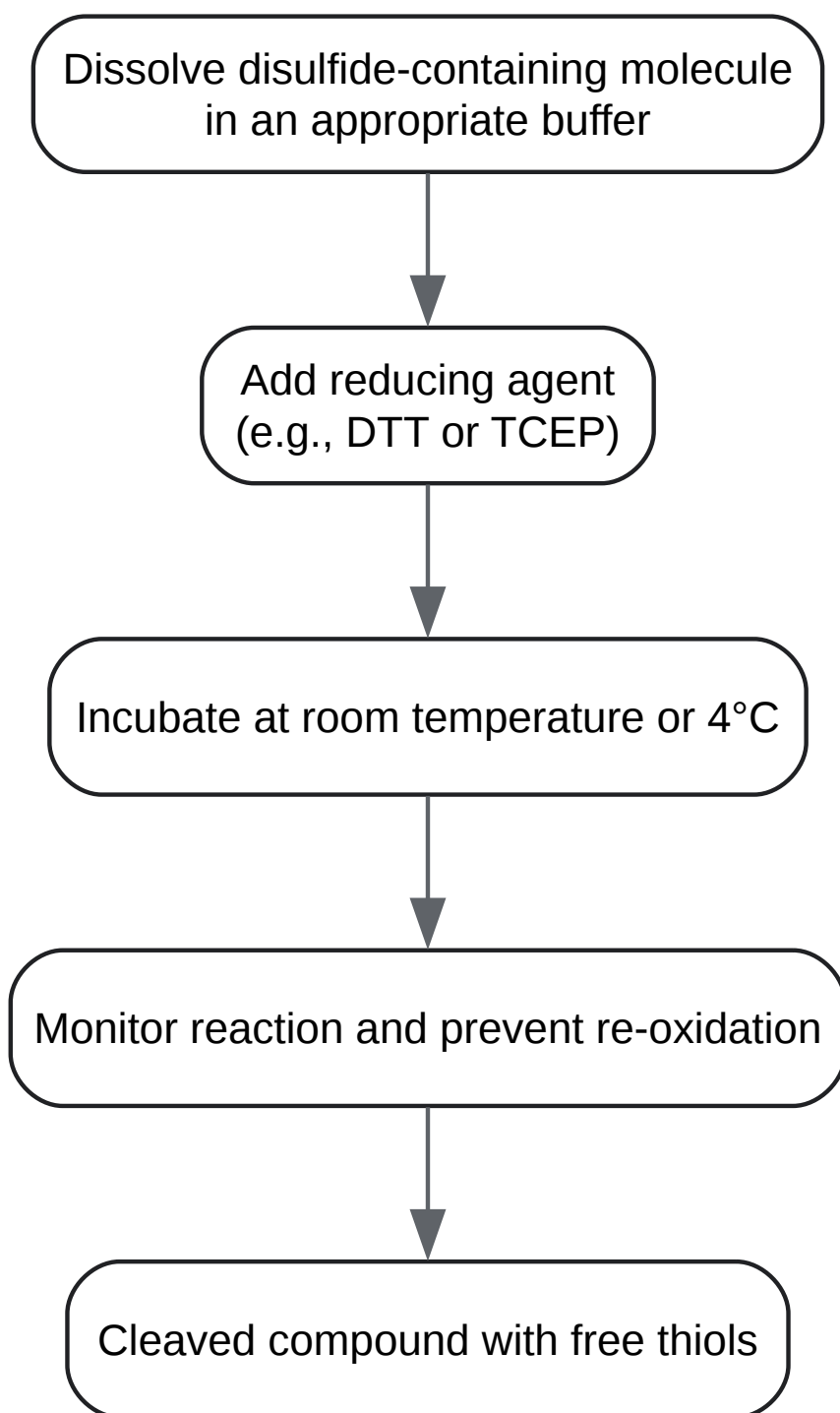
Caption: Workflow for the deprotection of the Boc group.

Disulfide Bond Cleavage

The disulfide bond within **Amino-ethyl-SS-PEG3-NHBoc** provides a cleavable linkage, which is particularly advantageous in drug delivery systems designed for release in the reducing environment of the cell.^[13] Common reducing agents for this purpose include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).^[14]

Protocol:

- **Dissolution:** Dissolve the disulfide-containing molecule in a suitable buffer. The choice of buffer is critical, especially when using TCEP, as phosphate buffers should be avoided.^[14]
- **Addition of Reducing Agent:** Add a sufficient molar excess of the reducing agent. Typical concentrations are 20-50 mM for DTT or 0.5-1 mM for TCEP.^[14]
- **Incubation:** Incubate the reaction mixture. This can be performed for a couple of hours at room temperature or for 12 hours at 4°C.^[14]
- **Monitoring and Work-up:** Monitor the reaction progress using an appropriate analytical technique such as LC-MS. To prevent re-oxidation of the resulting free thiols, it is advisable to work in an anaerobic environment or to proceed immediately with the next synthetic step.^[14] Lyophilization after the reaction can also help prevent re-oxidation.^[14]



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Caption: Workflow for the cleavage of the disulfide bond.

Applications in Research and Drug Development

Amino-ethyl-SS-PEG3-NHBoc is a valuable tool in the field of bioconjugation. The presence of a primary amine and a protected amine allows for the sequential attachment of different molecules. For instance, a cytotoxic drug can be conjugated to one end, and after deprotection, an antibody can be attached to the other, forming an ADC.[1][2][3] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[8][15] The cleavable disulfide bond is designed to be stable in the bloodstream but is readily cleaved within the reducing environment of a target cell, releasing the therapeutic payload.[13]

Conclusion

This technical guide provides essential information on the physical properties and experimental handling of **Amino-ethyl-SS-PEG3-NHBoc**. The combination of its well-defined chemical structure and versatile functional groups makes it a powerful linker for the development of sophisticated bioconjugates and targeted drug delivery systems. By following the detailed protocols and understanding its core properties, researchers can effectively utilize this molecule to advance their scientific objectives.

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